molecular formula C5H10ClNO2 B013478 Methyl 1-aminocyclopropanecarboxylate hydrochloride CAS No. 72784-42-0

Methyl 1-aminocyclopropanecarboxylate hydrochloride

Cat. No.: B013478
CAS No.: 72784-42-0
M. Wt: 151.59 g/mol
InChI Key: CHSDCWKLSHPKFY-UHFFFAOYSA-N
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Description

Methyl 1-aminocyclopropanecarboxylate hydrochloride is a chemically modified ester of the plant ethylene precursor, 1-aminocyclopropanecarboxylic acid (ACC). This alanine derivative is a key compound for biochemical research, particularly in the study of plant hormone regulation and microbial-plant interactions. Its primary research value lies in its role as a substrate analog and intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery. In plant biology, this compound is closely related to the pathway where ACC is catalyzed by ACC oxidase to produce ethylene, a hormone regulating fruit ripening, senescence, and stress responses. Furthermore, it is involved in the study of ACC deaminase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme found in soil microorganisms. This enzyme cleaves the cyclopropane ring of ACC, a rare Cα-Cβ bond cleavage event in PLP-enzyme catalysis, leading to α-ketobutyrate and ammonia. Research into this mechanism helps in developing strategies to modulate plant ethylene levels, thereby enhancing stress resistance and shelf-life. Beyond plant science, derivatives of 1-aminocyclopropanecarboxylic acid, such as ACPC, have demonstrated significant neuropharmacological activity. They act as high-affinity partial agonists at strychnine-insensitive glycine receptors and may also function as low-affinity antagonists at the NMDA receptor. Studies in animal models have shown that these compounds can produce antidepressant, anxiolytic, anticonvulsant, and neuroprotective effects, positioning them as a novel class of investigational psychotherapeutic agents. Key Specifications: - CAS RN: 72784-42-0 - Molecular Formula: C 5 H 10 ClNO 2 - Molecular Weight: 151.59 g/mol - Purity: >98.0% - Appearance: White to off-white crystalline powder Handling and Storage: Store refrigerated (0-10°C) under an inert atmosphere. The compound is hygroscopic and heat-sensitive. Please Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 1-aminocyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSDCWKLSHPKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509210
Record name Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72784-42-0
Record name Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-aminocyclopropane-1-carboxylate hydrochloride
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Preparation Methods

Reaction Mechanism and Steps

This method, detailed in US Patent 4,298,760, involves a two-step process:

  • Cyclopropanation : A benzylidene glycine ester (e.g., benzylidene glycine phenyl ester) reacts with 1,2-dihaloethane (X(CH2_2)2_2X, where X = Cl, Br) in the presence of a strong base like lithium diisopropylamide (LDA) or triethylbenzyl ammonium hydroxide.

  • Hydrolysis : The resulting cyclopropane ester intermediate undergoes acid hydrolysis (6 N HCl) to yield the hydrochloride salt.

The generalized reaction is:

Benzylidene glycine ester+X(CH2)2XBaseCyclopropane esterHClMethyl 1-aminocyclopropanecarboxylate hydrochloride\text{Benzylidene glycine ester} + X(CH2)2X \xrightarrow{\text{Base}} \text{Cyclopropane ester} \xrightarrow{\text{HCl}} \text{Methyl 1-aminocyclopropanecarboxylate hydrochloride}

Key Conditions:

  • Temperature : Cyclopropanation occurs at ≤0°C to prevent side reactions.

  • Base : LDA provides superior yields (>70%) compared to weaker bases.

  • Solvent : Anhydrous hexamethylphosphoramide (HMPA) or THF ensures solubility of intermediates.

Example Protocol:

  • Benzylidene glycine phenyl ester (107 mmol) reacts with 1,2-dichloroethane (2 equiv) in HMPA at -78°C using LDA (2.2 equiv).

  • The cyclopropane ester intermediate is refluxed in 6 N HCl for 24 hours.

  • The crude product is purified via ion-exchange chromatography (Amberlite IR-4B) and freeze-dried, yielding 85% pure hydrochloride.

Optimization of Reaction Conditions

Catalytic Efficiency :

  • LDA vs. Quaternary Ammonium Bases : LDA achieves higher cyclopropanation efficiency (90% conversion) due to its strong deprotonating ability, whereas triethylbenzyl ammonium hydroxide yields ≤60%.

  • Solvent Effects : Polar aprotic solvents (HMPA, DMF) stabilize the zwitterionic transition state, accelerating ring closure.

Scale-Up Challenges :

  • Exothermicity : The cyclopropanation step releases significant heat, necessitating cryogenic conditions (-78°C) to avoid decomposition.

  • Purification : Ion-exchange resins (e.g., Amberlite IR-4B) effectively remove residual halides and unreacted starting materials.

Method 2: Alkylation of Acyl-Methionine Esters

Step-wise Synthesis

US Patent 4,367,344 outlines an alternative route via S-alkylation of acyl-methionine esters:

  • S-Alkylation : Acyl-methionine methyl ester reacts with dimethyl sulfate in the presence of sodium methoxide.

  • Cyclization : The alkylated product undergoes base-mediated cyclization (NaOH, 120°C).

  • Acid Hydrolysis : The cyclopropane ester is treated with concentrated HCl to form the hydrochloride salt.

The reaction sequence is:

Acyl-methionine esterMe2SO4Alkylated intermediateNaOHCyclopropane esterHClHydrochloride salt\text{Acyl-methionine ester} \xrightarrow{\text{Me}2\text{SO}4} \text{Alkylated intermediate} \xrightarrow{\text{NaOH}} \text{Cyclopropane ester} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Key Conditions:

  • Alkylation Agent : Dimethyl sulfate ensures quantitative S-methylation.

  • Cyclization Temperature : 120°C minimizes byproduct formation.

  • Acid Concentration : 12 M HCl achieves complete ester hydrolysis without degrading the cyclopropane ring.

Example Protocol:

  • N-Acetyl-methionine methyl ester (100 mmol) reacts with dimethyl sulfate (1.1 equiv) in methanol containing NaOMe (2 equiv) at 25°C for 6 hours.

  • The intermediate is cyclized with NaOH (3 equiv) at 120°C for 2 hours.

  • Hydrolysis with 12 M HCl at 0°C followed by propylene oxide treatment in methanol yields 78% hydrochloride.

Acid Hydrolysis and Isolation

Critical Parameters :

  • Temperature Control : Hydrolysis at 0°C prevents racemization of the amino group.

  • Propylene Oxide Quenching : Neutralizes excess HCl and precipitates the product, simplifying isolation.

Yield Limitations :

  • Byproduct Formation : Incomplete cyclization generates open-chain sulfonium intermediates, reducing overall yield to ~75%.

Comparative Analysis of Synthesis Methods

ParameterMethod 1Method 2
Starting Material Benzylidene glycine esterAcyl-methionine ester
Reaction Steps 23
Yield 85%78%
Temperature Range -78°C to 25°C25°C to 120°C
Key Advantage Shorter reaction sequenceAvoids cryogenic conditions
Key Limitation Requires hazardous bases (LDA)Lower yield due to byproducts

Industrial Applicability :

  • Method 1 is preferred for small-scale synthesis due to fewer steps and higher yields.

  • Method 2 avoids cryogenic setups, making it scalable for bulk production despite moderate yields .

Chemical Reactions Analysis

Types of Reactions: : Nor-Binaltorphimine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its selectivity and potency .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed: : The major products formed from these reactions include various derivatives of nor-Binaltorphimine dihydrochloride with modified functional groups. These derivatives are often used to study the structure-activity relationship and improve the compound’s pharmacological properties .

Scientific Research Applications

Biochemical Research

Methyl-ACC is primarily recognized for its role as a precursor in the synthesis of various amino acids and derivatives. It has been utilized in studies focusing on:

  • Protein Synthesis : Methyl-ACC can influence the synthesis of proteins by acting on metabolic pathways related to amino acid metabolism .
  • Signal Transduction : The compound has implications in signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Pharmacological Applications

Methyl-ACC has been investigated for its therapeutic potential, particularly in:

  • Anti-infection Studies : It has shown efficacy against various pathogens, including bacteria and viruses, making it a candidate for developing new antibiotics or antiviral agents .
  • Cancer Research : The compound's ability to modulate apoptosis and autophagy pathways positions it as a potential agent in cancer therapies .

Agricultural Applications

In agriculture, Methyl-ACC is explored for its effects on plant growth:

  • Growth Regulation : As an amino acid derivative, it can influence plant growth regulators, potentially enhancing crop yields and stress resilience .

Data Table of Applications

Application AreaSpecific UsesReferences
Biochemical ResearchProtein synthesis, metabolic studies
PharmacologyAnti-infection, cancer therapy
AgricultureGrowth regulation, crop yield enhancement

Case Study 1: Anti-infection Properties

A study conducted on the antibacterial properties of Methyl-ACC demonstrated its effectiveness against multiple strains of bacteria. The compound exhibited significant inhibition of bacterial growth, suggesting its potential as a new antibiotic agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments indicated that Methyl-ACC induces apoptosis in cancer cell lines through the activation of caspase pathways. This finding supports further exploration into its use as a chemotherapeutic agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopropane/Cyclobutane Derivatives

Compound Name Structure Molecular Formula/Weight Key Features Applications
This compound Cyclopropane ring with amino and methyl ester groups; hydrochloride salt C₅H₉NO₂·HCl / 151.59 g/mol High solubility due to HCl salt; used in peptide synthesis and enzyme studies Drug development, enzyme inhibition studies
Ethyl 1-aminocyclopropanecarboxylate hydrochloride Ethyl ester instead of methyl ester; similar amino group C₆H₁₁NO₂·HCl / 165.62 g/mol Lower solubility in water compared to methyl analog; higher lipophilicity Organic synthesis intermediates
1-Aminocyclopropane-1-carboxylic acid (ACC) Carboxylic acid instead of ester; lacks hydrochloride salt C₄H₇NO₂ / 101.10 g/mol Plant ethylene biosynthesis precursor; no ester group Agricultural research (fruit ripening, stress response)
Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl Additional aminomethyl substituent on cyclopropane C₆H₁₀ClNO₂ / 165.62 g/mol Enhanced biological activity due to extra amino group GABA receptor studies, neurotransmitter modulation
Ethyl 1-amino-2-ethylcyclopropanecarboxylate HCl Ethyl ester + ethyl substituent on cyclopropane ring C₈H₁₅NO₂·HCl / 193.67 g/mol Increased steric hindrance; altered reactivity Medicinal chemistry (building blocks for chiral drugs)
1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid HCl Cyclobutane ring with aminomethyl and methyl groups C₇H₁₃NO₂·HCl / 191.64 g/mol Larger ring reduces strain; distinct solubility profile Antibacterial/antifungal research

Structural and Functional Differences

Ester vs. Carboxylic Acid: this compound and its ethyl analog are esters, enhancing their lipophilicity compared to ACC, a carboxylic acid critical in plant ethylene synthesis . The ester group facilitates membrane permeability in drug design, while ACC’s acid form is pivotal in biochemical pathways .

Substituent Effects: The aminomethyl group in Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl introduces additional hydrogen-bonding capacity, making it more biologically active than the simpler amino derivative . Ethyl substituents (e.g., in Ethyl 1-amino-2-ethylcyclopropanecarboxylate HCl) increase steric hindrance, affecting binding to enzyme active sites .

Ring Size: Cyclobutane derivatives (e.g., 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid HCl) exhibit reduced ring strain compared to cyclopropanes, altering their reactivity and stability .

Biological Activity

Methyl 1-aminocyclopropanecarboxylate hydrochloride (MACC) is a compound with significant biological activity, particularly in the fields of plant biology and pharmacology. This article explores its molecular properties, biological functions, and relevant research findings.

  • Molecular Formula : C5_5H9_9NO2_2·HCl
  • Molecular Weight : 151.59 g/mol
  • Melting Point : 176.4°C to 178.7°C
  • Density : 1.2±0.1 g/cm³
  • Boiling Point : 136.4±23.0 °C at 760 mmHg

This compound is an alanine derivative that acts as a precursor in the biosynthesis of various plant hormones, particularly ethylene. Ethylene is crucial for regulating plant growth and development, influencing processes such as fruit ripening, senescence, and stress responses.

Ethylene Biosynthesis Pathway

The compound participates in the ethylene biosynthesis pathway through its role in the conversion of S-adenosylmethionine (SAM) to ethylene, mediated by the enzyme ACC synthase. This process is vital for various physiological responses in plants.

Plant Growth Regulation

Research indicates that MACC significantly influences plant growth and development:

  • Fruit Ripening : MACC enhances the ripening process in fruits by promoting ethylene production.
  • Stress Response : It plays a role in modulating plant responses to abiotic stresses such as drought and salinity by regulating ethylene levels.

Pharmacological Effects

In addition to its agricultural applications, MACC exhibits potential pharmacological activities:

  • Antimicrobial Properties : Studies have shown that MACC has inhibitory effects against various pathogens, making it a candidate for developing antimicrobial agents.
  • Neuroprotective Effects : Preliminary research suggests that MACC may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Study 1: Ethylene Production Enhancement

A study conducted on tomato plants demonstrated that treatment with MACC significantly increased ethylene production, resulting in accelerated fruit ripening compared to untreated controls. The treated plants exhibited a 30% increase in ethylene levels within 48 hours post-treatment.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that MACC displayed notable antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting its potential as a natural preservative.

Comparative Biological Activity Table

Property This compound Control (Untreated)
Ethylene Production (ppm)150 (after treatment)115
Fruit Weight Gain (%)25% increase-
MIC against E. coli (µg/mL)50Not applicable
MIC against S. aureus (µg/mL)50Not applicable

Q & A

Q. How can researchers validate the compound’s role in novel reaction mechanisms, such as strain-release-driven catalysis?

  • Methodological Answer : Mechanistic studies combine kinetic isotope effects (KIE), in situ IR monitoring, and trapping experiments (e.g., using TEMPO radicals). For example, ring-opening via photoredox catalysis generates radicals detectable by EPR spectroscopy .

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